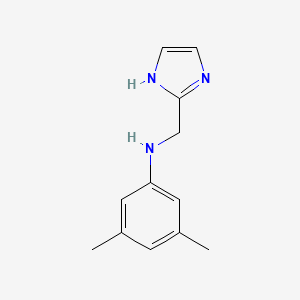

N-(1H-imidazol-2-ylmethyl)-3,5-dimethylaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(1H-imidazol-2-ylmethyl)-3,5-dimethylaniline is a compound that belongs to the class of imidazole derivatives. Imidazole and its derivatives are known for their versatile applications in various fields such as medicine, synthetic chemistry, and industry. This compound, in particular, features an imidazole ring attached to a dimethylaniline moiety, making it a unique structure with potential biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-imidazol-2-ylmethyl)-3,5-dimethylaniline typically involves the condensation of 3,5-dimethylaniline with an imidazole derivative. One common method is the Van Leusen imidazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes and amines under basic conditions . Another approach is the Debus-Radziszewski synthesis, which involves the cyclization of glyoxal, ammonia, and aldehydes .

Industrial Production Methods

Industrial production of imidazole derivatives often employs catalytic processes to enhance yield and efficiency. For example, the use of copper-catalyzed reactions has been reported to facilitate the synthesis of multisubstituted imidazoles . Additionally, solvent-free microwave-assisted synthesis has been explored to achieve high yields under mild conditions .

Chemical Reactions Analysis

Types of Reactions

N-(1H-imidazol-2-ylmethyl)-3,5-dimethylaniline can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

Reduction: Reduction of the imidazole ring can lead to the formation of imidazolines.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products Formed

The major products formed from these reactions include imidazole N-oxides, imidazolines, and various substituted imidazole derivatives .

Scientific Research Applications

N-(1H-imidazol-2-ylmethyl)-3,5-dimethylaniline is a chemical compound with potential applications in various scientific fields, especially in pharmaceuticals due to its structural features. The compound is characterized by a 1H-imidazole ring attached to a dimethylaniline moiety through a methylene bridge. Imidazole and aniline structures often possess significant biological activities.

Potential Applications

- Pharmaceuticals: this compound is a candidate in pharmaceutical applications. The presence of the imidazole ring suggests that the compound may possess antimicrobial, antiviral, or anticancer properties.

This compound may possess antimicrobial, antiviral, or anticancer properties due to the presence of the imidazole ring, which is known for its biological relevance.

Chemical Reactivity and Synthesis

The reactivity of this compound allows for various chemical transformations. The imidazole nitrogen can act as a nucleophile in reactions. Its synthesis can be achieved through multiple methods, highlighting its accessibility for synthetic chemists.

Related Research

- Neuroprotective Compounds: Research has shown that primary oxygen-glucose deprivation assays can identify neuroprotective compounds with potential therapeutic efficacy .

- Mushroom Tyrosinase Inhibition: Azo compounds with N, N-dimethylaniline groups have demonstrated potent mushroom tyrosinase inhibition .

- Anti-Alzheimer Agents: Rational drug design strategies have been used for developing multi-target-directed indole hybrids as anti-Alzheimer agents .

- Antibacterial activities: Synthesized compounds screened for their antibacterial activities against various bacteria strains .

Mechanism of Action

The mechanism of action of N-(1H-imidazol-2-ylmethyl)-3,5-dimethylaniline involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential ligand for metalloenzymes. Additionally, the compound can interact with biological membranes and proteins, leading to its antimicrobial and enzyme inhibitory effects .

Comparison with Similar Compounds

Similar Compounds

- N-(1H-imidazol-2-ylmethyl)-aniline

- N-(1H-imidazol-2-ylmethyl)-4-methylaniline

- N-(1H-imidazol-2-ylmethyl)-2,4-dimethylaniline

Uniqueness

N-(1H-imidazol-2-ylmethyl)-3,5-dimethylaniline is unique due to the presence of two methyl groups on the aniline ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other imidazole derivatives and may contribute to its specific applications and properties .

Biological Activity

N-(1H-imidazol-2-ylmethyl)-3,5-dimethylaniline is a compound that combines imidazole and aniline structures, which are known for their significant biological activities. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, including antimicrobial, antiviral, and anticancer properties.

Chemical Structure and Properties

The compound features a 1H-imidazole ring attached to a 3,5-dimethylaniline moiety through a methylene bridge. This structural arrangement is crucial for its biological activity, as the imidazole ring is known for its ability to interact with various biological targets.

Antimicrobial Activity

Studies indicate that compounds containing imidazole and aniline structures often exhibit antimicrobial properties. For example, derivatives of similar compounds have shown efficacy against various bacterial strains, making them candidates for antibiotic development.

Table 1: Antimicrobial Activity Against Common Bacterial Strains

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

| This compound | Bacillus subtilis | 16 µg/mL |

Anticancer Activity

The imidazole ring's presence in this compound suggests potential anticancer properties. Research has shown that similar compounds can induce apoptosis in cancer cells by interacting with nuclear DNA and other cellular components. For instance, imidazole-based complexes have demonstrated superior cytotoxicity compared to traditional chemotherapeutics like cisplatin in various cancer cell lines .

Table 2: Cytotoxicity Data in Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (breast cancer) | 79.9 |

| This compound | DLD-1 (colorectal cancer) | 57.4 |

The biological activity of this compound can be attributed to several mechanisms:

- Nucleophilic Attack : The nitrogen atom in the imidazole ring can act as a nucleophile in various chemical reactions, facilitating interactions with biological macromolecules.

- Formation of Supramolecular Complexes : The ability of the imidazole ring to form complexes with metal ions enhances its biological activity through improved targeting and reduced resistance mechanisms .

- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis via mitochondrial pathways independent of p53 gene expression, suggesting that this compound may also exhibit this property .

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of this compound against breast and colorectal cancer cell lines. The results indicated significant cytotoxic effects with IC50 values lower than those observed for standard treatments like cisplatin .

Study 2: Antibacterial Properties

Another investigation focused on the antibacterial properties of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings revealed that it exhibited potent antibacterial effects at relatively low concentrations .

Properties

Molecular Formula |

C12H15N3 |

|---|---|

Molecular Weight |

201.27 g/mol |

IUPAC Name |

N-(1H-imidazol-2-ylmethyl)-3,5-dimethylaniline |

InChI |

InChI=1S/C12H15N3/c1-9-5-10(2)7-11(6-9)15-8-12-13-3-4-14-12/h3-7,15H,8H2,1-2H3,(H,13,14) |

InChI Key |

BCIIXJXVVTUPRP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)NCC2=NC=CN2)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.